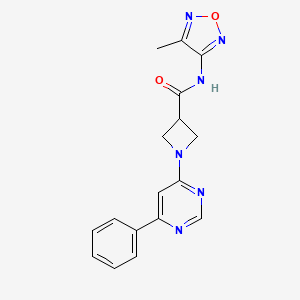

N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O2/c1-11-16(22-25-21-11)20-17(24)13-8-23(9-13)15-7-14(18-10-19-15)12-5-3-2-4-6-12/h2-7,10,13H,8-9H2,1H3,(H,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKLXTIWEKPOSTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NON=C1NC(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by an oxadiazole ring and a pyrimidine moiety. Its chemical formula is , with a molecular weight of approximately 285.32 g/mol. The presence of the oxadiazole and pyrimidine rings is significant as these structures are often associated with various biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole moieties. For instance, derivatives of 1,3,4-oxadiazoles have been shown to exhibit significant cytotoxic effects against various cancer cell lines. The specific compound under review has been evaluated for its activity against several cancer types.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HEPG2 (Liver) | 1.18 | |

| MCF7 (Breast) | 0.67 | |

| SW1116 (Colon) | 0.80 | |

| BGC823 (Stomach) | 0.87 | |

| PC-3 (Prostate) | 1.95 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency in targeting cancer cells.

The mechanisms through which this compound exerts its effects are multifaceted:

- Inhibition of Key Enzymes : The compound has been reported to inhibit various kinases involved in cancer progression, including EGFR and Src kinases.

- Induction of Apoptosis : Studies suggest that treatment with this compound can lead to programmed cell death in cancer cells, a critical pathway for effective cancer therapy.

- Cell Cycle Arrest : It may also cause arrest in specific phases of the cell cycle, preventing cancer cells from proliferating.

Case Studies

Several case studies have explored the biological activity of oxadiazole derivatives:

- Study on Anticancer Activity : A comprehensive study synthesized various oxadiazole derivatives and tested their cytotoxicity against multiple cancer cell lines. The results indicated that compounds similar to this compound showed promising results with lower IC50 values than established chemotherapeutics like staurosporine and ethidium bromide .

- Mechanism-Based Approaches : Research focused on understanding the molecular interactions between these compounds and their targets revealed that modifications in the chemical structure significantly impacted their biological activity .

Q & A

Basic: What are the optimized synthetic routes for N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Azetidine Ring Formation : Cyclization of precursors (e.g., azetidine-3-carboxylic acid derivatives) under basic conditions.

- Functional Group Coupling : Introduction of the 6-phenylpyrimidin-4-yl group via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). The 4-methyl-1,2,5-oxadiazol-3-yl moiety is often attached via carbodiimide-mediated amidation .

- Optimization Factors :

- Solvent Selection : Ethanol or DMF improves solubility of intermediates, while polar aprotic solvents enhance coupling efficiency .

- Catalysts : Use of Cs₂CO₃ or Pd(PPh₃)₄ for cross-coupling steps .

- Purification : Flash chromatography (ethyl acetate/hexane systems) or recrystallization (ethanol) achieves >95% purity .

Yields vary (37–70%) depending on steric hindrance and electronic effects of substituents .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

- 1H/13C NMR : Identifies proton environments (e.g., azetidine CH₂ at δ 3.5–4.0 ppm, pyrimidine aromatic protons at δ 8.0–8.5 ppm) and confirms regiochemistry .

- IR Spectroscopy : Detects carboxamide C=O stretching (~1650 cm⁻¹) and oxadiazole C=N vibrations (~1550 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 326.31) .

- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .

Advanced: How can researchers resolve contradictory biological activity data across different assay systems?

Methodological Answer:

Contradictions often arise from assay-specific variables:

- Orthogonal Assays : Validate target binding using SPR (surface plasmon resonance) alongside cell-based assays to distinguish direct target engagement from off-target effects .

- Structural Analysis : Compare the compound’s conformation in solution (via NMR or MD simulations) with crystal structures to assess bioactive conformers .

- Metabolite Profiling : LC-MS/MS identifies active/inactive metabolites that may contribute to discrepancies .

- Species-Specific Factors : Test across multiple cell lines (e.g., human vs. murine) to account for target expression variability .

Advanced: What strategies improve metabolic stability and bioavailability of this azetidine-based compound?

Methodological Answer:

- Prodrug Design : Mask polar groups (e.g., carboxamide) with ester or carbonate prodrugs to enhance permeability .

- Structural Modifications :

- Replace labile oxadiazole with bioisosteres (e.g., 1,3,4-thiadiazole) to resist CYP450 oxidation .

- Introduce fluorine atoms at metabolically vulnerable positions (e.g., pyrimidine C-H → C-F) .

- Formulation : Use lipid-based nanoparticles or cyclodextrin complexes to improve aqueous solubility .

- In Silico ADME Prediction : Tools like SwissADME predict metabolic hotspots for targeted optimization .

Advanced: How can structure-activity relationship (SAR) studies identify critical functional groups for target binding?

Methodological Answer:

- Systematic Substitution : Synthesize analogs with variations in:

- Pyrimidine Substituents : Replace phenyl with heteroaromatic groups (e.g., pyridinyl) to assess π-π stacking contributions .

- Oxadiazole Methyl Group : Test bulkier alkyl chains to evaluate steric effects on target binding .

- Bioisosteric Replacement : Swap azetidine with pyrrolidine to probe ring size impact on conformational flexibility .

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) map binding poses and identify key hydrogen bonds (e.g., between carboxamide and kinase catalytic lysine) .

- Free-Wilson Analysis : Quantify contributions of individual substituents to activity using regression models .

Advanced: What experimental designs mitigate synthetic challenges in scaling up this compound?

Methodological Answer:

- Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., azetidine cyclization) .

- DoE (Design of Experiments) : Optimize reagent stoichiometry (e.g., 1.2 equiv DMAP for amidation) and temperature (60–80°C) via response surface methodology .

- Catalyst Recycling : Immobilize Pd catalysts on silica to reduce metal leaching and cost .

- In Situ Monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track reaction progress and minimize byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.